ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 858769-73-0) is a synthetic chromene derivative with a molecular formula of C₂₈H₂₄O₈ and a molecular weight of 488.49 g/mol . Its structure features a chromen-4-one core substituted with a 2-(4-methoxyphenyl)-2-oxoethoxy group at position 7, a methyl group at position 2, and an ethyl 4-hydroxybenzoate moiety at position 2.
Properties
IUPAC Name |
ethyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c1-4-33-28(31)19-7-11-21(12-8-19)36-27-17(2)35-25-15-22(13-14-23(25)26(27)30)34-16-24(29)18-5-9-20(32-3)10-6-18/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHKFDTVVCDTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C28H24O8
- CAS Number : 858769-73-0
The compound features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In vitro experiments revealed that it significantly reduces the levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in activated macrophages . This action may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress.
- Nuclear Factor kappa B (NF-kB) Pathway : The compound appears to inhibit the NF-kB pathway, which is a key regulator of immune response and inflammation.
- Mitogen-Activated Protein Kinases (MAPK) : Inhibition of MAPK pathways has also been observed, leading to reduced expression of inflammatory mediators.
Study on Antioxidant Properties
A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 65 |
| 100 | 85 | 90 |
Anti-inflammatory Activity Study
Another study assessed the anti-inflammatory effects through an animal model of arthritis. Mice treated with ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yloxy}benzoate showed significantly reduced paw swelling and lower levels of inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
